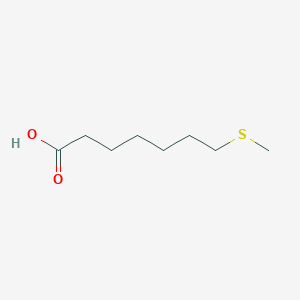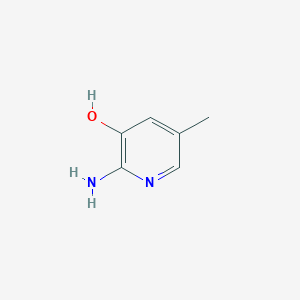
(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(Piperidin-1-ylsulfonyl)phenyl)methanamine is a chemical structure that is part of a broader class of piperidine(methan)amines. These compounds have garnered attention due to their potential pharmacological properties, particularly as substance P antagonists, which could have implications for therapeutic applications .
Synthesis Analysis
The synthesis of 3-piperidine(methan)amines involves a general method that starts with 3,5-dichloro-2H-1,4-oxazin-2-ones and their 3-aryl substituted analogues. These precursors undergo reactions with acetylenic dienophiles to yield pyridines. Subsequent catalytic hydrogenation and functional group transformations or substitutions, along with ring closure reactions, lead to the formation of 2,3,5-cis substituted piperidines. These synthetic pathways are significant for the generation of compounds with substance P antagonist activity .
Molecular Structure Analysis
Although the specific molecular structure of 3-(Piperidin-1-ylsulfonyl)phenyl)methanamine is not detailed in the provided papers, the structural characterization of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported. This compound was identified as a side product in the synthesis of a new class of anti-tuberculosis drugs. The crystal and molecular structure analysis of such side products is crucial for understanding the synthesis pathway and optimizing the production of the desired compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine(methan)amines include catalytic hydrogenation and functional group transformations or substitutions. These reactions are essential for the conversion of pyridine intermediates into the desired piperidine analogues. The ring closure reactions mentioned are also a critical step in the synthesis process, which can lead to various piperidine derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Piperidin-1-ylsulfonyl)phenyl)methanamine are not explicitly discussed in the provided papers. However, the synthesis and structural characterization of related compounds suggest that these properties could be inferred from the molecular structure and functional groups present in the compound. The presence of a piperidine ring, for example, is known to influence the basicity and solubility of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles .
科学的研究の応用
Asymmetric Synthesis and Chemical Reactions
A study illustrates the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This synthesis involves reductions and hydrogenolysis leading to the creation of various diamine compounds. It also highlights the formation of an intermediate imino bicyclic system, showcasing the chemical's potential in complex organic synthesis (Froelich et al., 1996).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives undergo C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds have been characterized and evaluated for catalytic applications, particularly where the palladacycle remains in the Pd(II) state, indicating potential in catalysis and organic transformations (Roffe et al., 2016).
Antiosteoclast Activity
A study discusses the synthesis of a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates. These compounds have shown moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).
Thermal, Optical, Etching, and Structural Studies
The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized by various spectroscopic techniques. This study highlights the compound's stable thermal properties and its potential applications in material science and chemical engineering (Karthik et al., 2021).
特性
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-10-11-5-4-6-12(9-11)17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDVLTXVOJUOJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588532 |
Source


|
| Record name | 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848813-81-0 |
Source


|
| Record name | 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)


![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)








